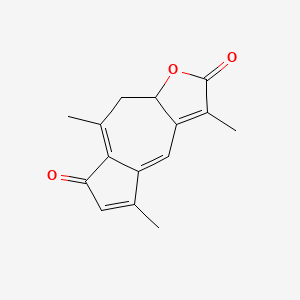
Taraxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taraxacin is a natural product found in Ferula with data available.
Aplicaciones Científicas De Investigación
Ethnobotany and Antimicrobial Properties
Taraxacin is a bioactive phytochemical found in the genus Taraxacum, commonly known as dandelions. This genus, used traditionally in healthcare for treating infectious diseases, possesses a range of phytochemicals including this compound. This compound contributes to the genus's antimicrobial properties, effective against fungi and both Gram-positive and Gram-negative bacteria. However, clinical evidence for these activities is limited, suggesting a need for further study (Sharifi-Rad et al., 2018).
Pharmacological Properties
Taraxacum species, including those containing this compound, are traditionally used for various ailments due to their rich composition of sesquiterpenes, phenolic compounds, and flavonoids. The pharmacology of these plants, particularly their bioactive compounds like this compound, is a focus of current research. However, human clinical trials to validate these uses are sparse, indicating potential yet underexplored medicinal applications (Martínez et al., 2015).
Isolation and Structural Analysis
This compound has been isolated and structurally analyzed from Taraxacum wallichii, an example of ongoing research into understanding its chemical properties. The identification of this compound's structure using methods like NMR and X-ray crystallography marks a significant step in the exploration of its potential applications (Ahmad et al., 2000).
Anti-inflammatory and Antitumor Effects
Studies have reported the anti-inflammatory and antitumor effects of Taraxacum officinale, which contains this compound. These effects include inhibition of inflammatory responses and potential antitumor activities in pediatric cancer cells, suggesting this compound's role in these medicinal properties (Zhang et al., 2012; Menke et al., 2018).
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
1,5,8-trimethyl-3a,4-dihydroazuleno[6,5-b]furan-2,6-dione |
InChI |
InChI=1S/C15H14O3/c1-7-4-12(16)14-8(2)5-13-11(6-10(7)14)9(3)15(17)18-13/h4,6,13H,5H2,1-3H3 |
Clave InChI |
BAHMQESJBKGPTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
SMILES canónico |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
Sinónimos |
taraxacin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



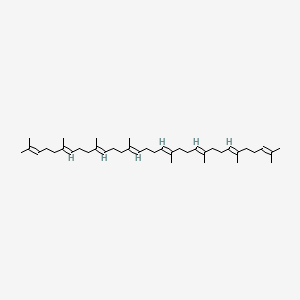

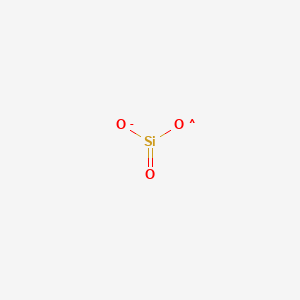

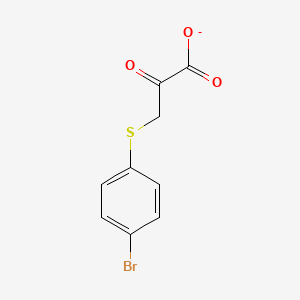
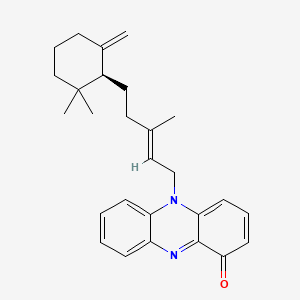
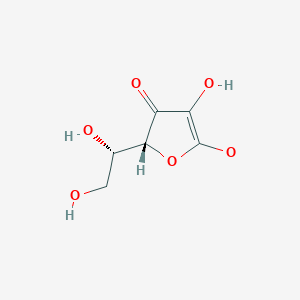
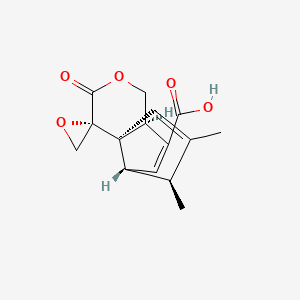

![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
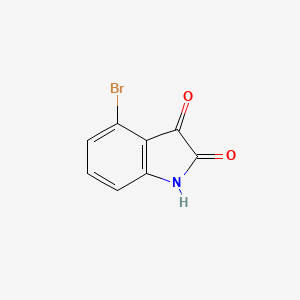
![2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester](/img/structure/B1231352.png)